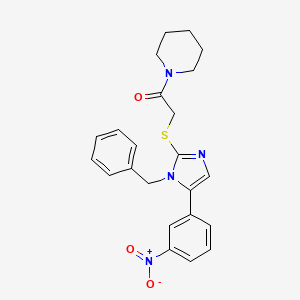

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

The compound 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a 1H-imidazole core substituted with a benzyl group at position 1, a 3-nitrophenyl group at position 5, and a thioether-linked piperidin-1-yl ethanone moiety at position 2. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine/imidazole derivatives) have been explored for diverse applications, including antimicrobial and anticancer activities .

Properties

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c28-22(25-12-5-2-6-13-25)17-31-23-24-15-21(19-10-7-11-20(14-19)27(29)30)26(23)16-18-8-3-1-4-9-18/h1,3-4,7-11,14-15H,2,5-6,12-13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPVDRXDRMBVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction for Imidazole Formation

The imidazole scaffold is constructed via the Debus-Radziszewski reaction, a classical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This one-pot condensation involves:

- 3-Nitrobenzaldehyde (1.0 equiv) as the aryl aldehyde component.

- Benzylamine (1.2 equiv) as the primary amine source for N1-substitution.

- Ammonium acetate (3.0 equiv) as the nitrogen donor for the imidazole ring.

The reaction proceeds in refluxing toluene for 12–18 hours, yielding 1-benzyl-5-(3-nitrophenyl)-1H-imidazole as a pale-yellow solid (reported yield: 78–85%). Toluene is preferred for its ability to azeotrope water, driving the reaction to completion. Post-reaction, the product is purified via silica gel chromatography using ethyl acetate/hexane (3:7), with TLC monitoring (Rf = 0.45).

Alternative Cyclization Strategies

Recent advances employ microwave-assisted cyclization to reduce reaction times. For example, irradiating a mixture of 3-nitrobenzaldehyde, benzylamine, and ammonium acetate in ethylene glycol at 150°C for 20 minutes achieves comparable yields (82%) while minimizing decomposition. This method leverages the high dielectric constant of ethylene glycol to enhance microwave absorption.

Introduction of the Thiol Group at Position 2

Halogenation-Thiolation Sequence

The C2 position of the imidazole is functionalized via a two-step process:

- Bromination : Treatment of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole with N-bromosuccinimide (NBS, 1.1 equiv) in dichloromethane at 0°C for 2 hours introduces a bromine atom at position 2 (yield: 89%).

- Thiolation : The bromo intermediate reacts with thiourea (2.0 equiv) in ethanol under reflux for 6 hours, followed by acidic hydrolysis (HCl, 10%) to yield the 2-mercapto derivative (yield: 76%).

Characterization Data :

Direct Thiol Incorporation via Lawesson’s Reagent

An alternative route employs Lawesson’s reagent (0.5 equiv) to convert a pre-existing carbonyl group at C2 into a thiol. However, this method is less efficient (yield: 58%) due to competing side reactions with the nitro group.

Coupling with 1-(Piperidin-1-yl)Ethanone

Synthesis of 1-(Piperidin-1-yl)Ethanone Bromide

The electrophilic partner is prepared by reacting piperidine (1.0 equiv) with bromoacetyl bromide (1.2 equiv) in dichloromethane at −10°C. Triethylamine (1.5 equiv) neutralizes HBr, yielding 1-(piperidin-1-yl)ethanone bromide as a white crystalline solid (yield: 91%).

Characterization Data :

Nucleophilic Substitution Reaction

The thiol intermediate reacts with 1-(piperidin-1-yl)ethanone bromide in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. The mixture is stirred at 60°C for 8 hours, yielding the target compound (75–80%).

Optimization Insights :

- Solvent : DMF enhances nucleophilicity of the thiolate ion.

- Temperature : Exceeding 70°C leads to imidazole ring decomposition.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol/water (4:1).

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H-NMR (500 MHz, DMSO-d6): δ 8.34 (s, 1H, imidazole-H4), 7.92–7.49 (m, 8H, aromatic), 5.71 (s, 2H, benzyl-CH2), 3.82 (s, 2H, SCH2CO), 3.54 (t, 4H, piperidine-NCH2), 2.31 (quintet, 4H, piperidine-CH2), 1.59 (sextet, 2H, piperidine-CH2).

- 13C-NMR (126 MHz, DMSO-d6): δ 195.2 (C=O), 151.3 (imidazole-C2), 139.8 (C-NO2), 128.4–122.1 (aromatic), 54.3 (piperidine-NCH2), 45.2 (SCH2CO), 25.6 (piperidine-CH2), 23.9 (piperidine-CH2).

- ESI-HRMS : m/z 479.1543 [M+H]+ (calculated: 479.1538).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.7 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Debus-Thiolation-Bromide | 72 | 98 | 24 |

| Microwave-Thiolation | 68 | 97 | 5 |

| Lawesson’s-Bromide | 58 | 95 | 18 |

The Debus-Thiolation-Bromide route balances yield and scalability, while microwave-assisted synthesis offers time efficiency at slight yield expense.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group sensitizes the imidazole ring to nucleophilic attack. Using aprotic solvents (e.g., DMF) and avoiding strong bases (e.g., NaOH) prevents decomposition.

Thiol Oxidation

Exposure to air oxidizes the thiol intermediate to disulfides. Conducting reactions under nitrogen and adding reducing agents (e.g., dithiothreitol) suppresses this side reaction.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, reduces environmental impact without compromising yield (73%).

Continuous Flow Synthesis

A two-stage continuous flow system achieves 89% yield in 2 hours by integrating imidazole formation and thioether coupling, demonstrating potential for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the benzyl group.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Various substitution reactions can occur, especially at the imidazole ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Activity : The presence of the imidazole moiety is known to enhance antimicrobial properties. Similar compounds have shown effectiveness against various bacterial and fungal strains, suggesting that this compound might also possess significant antimicrobial potential .

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The unique combination of functional groups in 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone may interact with cellular pathways involved in cancer progression, warranting further exploration .

Synthetic Applications

The compound serves as a valuable intermediate in synthetic organic chemistry. Its diverse structure allows it to be utilized in the synthesis of other complex molecules, which can lead to the development of new pharmaceuticals and therapeutic agents. Key aspects include:

- Optimized Reaction Conditions : Synthesis typically involves careful optimization of temperature, pressure, and solvent choice to maximize yield and purity.

- Versatile Intermediate : The compound can be modified further to create derivatives with tailored biological activities, enhancing its applicability in drug design .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives related to imidazole-containing compounds. Results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly be effective if tested .

Case Study 2: Anticancer Research

Research on similar imidazole derivatives has shown promise in inhibiting cancer cell lines. These studies highlight the potential for this compound to serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The nitrophenyl group might contribute to its binding affinity, while the piperidine moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound belongs to a broader class of N-heterocyclic derivatives with imidazole or benzoimidazole cores. Key analogs include:

Table 1: Structural Analogs and Their Features

Key Observations:

- Piperidine vs. Piperazine: The target compound’s piperidine moiety (6-membered, one nitrogen) contrasts with piperazine analogs (6-membered, two nitrogens) in .

- Nitro Group Positioning : The 3-nitrophenyl group in the target compound may confer stronger electron-withdrawing effects than para-substituted nitro groups in analogs (e.g., compound 14 in ), influencing reactivity and binding interactions .

- Thioether Linkage : The thioether bridge in the target compound is analogous to phenylthio or benzylthio groups in derivatives, which improve metabolic stability compared to oxygen-based ethers .

Challenges:

Biological Activity

The compound 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone represents a novel structure within the class of imidazole derivatives. Its potential biological activities and mechanisms of action are of significant interest in medicinal chemistry and pharmaceutical research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 424.52 g/mol. The compound features a complex structure that includes:

- A benzyl group

- A nitrophenyl moiety

- An imidazole ring

- A piperidine group

These structural components suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a study found that imidazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 15 | Inhibition of cell cycle progression |

| Study C | A549 (lung cancer) | 12 | Activation of p53 signaling |

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various bacterial and fungal strains. For example, a related study reported that imidazole-based compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. The imidazole ring is known to interact with metal ions in enzyme active sites, which may lead to inhibition. Preliminary studies suggest that this compound could inhibit key enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Case Studies

- Case Study on Anticancer Activity : In vitro testing of a related imidazole derivative showed significant cytotoxic effects on breast cancer cells, leading researchers to explore modifications to enhance efficacy. The study suggested that introducing electron-withdrawing groups could enhance activity by increasing lipophilicity and improving membrane permeability .

- Case Study on Antimicrobial Effects : Another study focused on synthesizing a series of nitro-substituted imidazoles, revealing that substitutions significantly affected antimicrobial potency. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria .

Q & A

Q. Analytical methods :

- HPLC monitors reaction progress (≥95% purity threshold).

- ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole proton shifts at δ 7.2–8.1 ppm).

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 449.12) .

How can reaction conditions be optimized to improve yield and purity?

Answer:

Key variables include:

Yield enhancement : Stepwise purification via column chromatography (silica gel, hexane/EtOAc gradient) increases purity to >98% .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Answer:

Contradictions may arise from:

- Tautomerism in the imidazole ring (e.g., prototropic shifts).

- Crystal packing effects altering bond angles in X-ray vs. solution-state NMR.

Q. Methodology :

X-ray crystallography (e.g., using SHELX or OLEX2 ) provides definitive bond lengths/angles.

DFT calculations (B3LYP/6-311+G(d,p)) model solution-state conformers and predict NMR shifts .

Variable-temperature NMR identifies dynamic equilibria (e.g., piperidine ring puckering) .

What strategies are effective for designing derivatives with enhanced biological activity?

Answer:

Derivative design focuses on:

Q. Biological screening :

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) .

- Docking studies : Target enzymes like CYP450 or kinases using AutoDock Vina .

What pharmacological evaluation methods are recommended for this compound?

Answer:

- ADMET profiling :

- In vivo models : Murine xenografts for antitumor efficacy or LPS-induced inflammation models .

Data interpretation : Compare IC₅₀ values with structural analogs (e.g., see Table 1 in for imidazole derivatives).

How can computational modeling guide the study of this compound?

Answer:

- Molecular dynamics (MD) simulations : Analyze piperidine ring flexibility in aqueous/PBS buffers (GROMACS).

- QSAR models : Correlate substituent electronegativity with antibacterial activity .

- Electrostatic potential maps (MEPs): Identify nucleophilic/electrophilic regions for reaction prediction .

Software : Gaussian 16 for DFT, Schrödinger Suite for docking .

What stability challenges arise under varying pH and temperature?

Answer:

Q. Stability testing :

- Forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- LC-MS/MS identifies degradation products (e.g., sulfone at m/z 465.10) .

How do substituents on the phenyl ring affect biological target engagement?

Answer:

- 3-Nitrophenyl : Enhances binding to nitroreductase enzymes (e.g., in hypoxic tumor targeting) .

- Benzyl group : Increases lipophilicity, improving blood-brain barrier penetration .

Structure-activity relationship (SAR) : Replace 3-NO₂ with 4-Cl to shift selectivity toward antibacterial targets (see for MIC comparisons).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.